Cas no 2034443-44-0 (1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone)
1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl}-2-phenoxyethan-1-one
- 2034443-44-0
- F6471-8032
- AKOS025316493
- 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone
- 1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-2-phenoxyethanone
-
- Inchi: 1S/C14H16N4O4S/c1-17-10-15-16-14(17)23(20,21)12-7-18(8-12)13(19)9-22-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3
- InChI Key: QIEKYAKXDPXJAK-UHFFFAOYSA-N
- SMILES: S(C1=NN=CN1C)(C1CN(C(COC2C=CC=CC=2)=O)C1)(=O)=O
Computed Properties
- Exact Mass: 336.08922618g/mol
- Monoisotopic Mass: 336.08922618g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 523
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 103Ų
1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6471-8032-2μmol |
1-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl}-2-phenoxyethan-1-one |
2034443-44-0 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
| Life Chemicals | F6471-8032-5μmol |
1-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl}-2-phenoxyethan-1-one |
2034443-44-0 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
| Life Chemicals | F6471-8032-10μmol |
1-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl}-2-phenoxyethan-1-one |
2034443-44-0 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
| Life Chemicals | F6471-8032-20μmol |
1-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl}-2-phenoxyethan-1-one |
2034443-44-0 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
| Life Chemicals | F6471-8032-1mg |
1-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl}-2-phenoxyethan-1-one |
2034443-44-0 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
| Life Chemicals | F6471-8032-2mg |
1-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl}-2-phenoxyethan-1-one |
2034443-44-0 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
| Life Chemicals | F6471-8032-3mg |
1-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl}-2-phenoxyethan-1-one |
2034443-44-0 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
| Life Chemicals | F6471-8032-4mg |
1-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl}-2-phenoxyethan-1-one |
2034443-44-0 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
| Life Chemicals | F6471-8032-5mg |
1-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl}-2-phenoxyethan-1-one |
2034443-44-0 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
| Life Chemicals | F6471-8032-10mg |
1-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl}-2-phenoxyethan-1-one |
2034443-44-0 | 90%+ | 10mg |
$79.0 | 2023-07-05 |
1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone
1-(3-((4-Methyl-4H-1,2,4-Triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone (CAS No. 2034443-44-0): A Comprehensive Overview
1-(3-((4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone (CAS No. 2034443-44-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules known as azetidines, which are four-membered heterocyclic compounds with a broad range of biological activities. The presence of the phenoxy and sulfonyl groups in its structure further enhances its pharmacological profile, making it a promising candidate for various therapeutic interventions.
The chemical structure of 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone is characterized by a central azetidine ring, which is substituted with a sulfonyl group linked to a 4-methyl-1,2,4-triazole moiety. Additionally, the compound features a phenoxy group attached to an ethanone moiety. These structural elements contribute to the compound's high stability and solubility in various solvents, making it suitable for both in vitro and in vivo studies.
In recent years, significant research efforts have been directed towards understanding the biological activities of azetidine-based compounds. Studies have shown that these molecules exhibit a wide range of pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. The specific structure of 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone has been found to enhance its ability to interact with specific biological targets, thereby improving its therapeutic potential.
Clinical Applications: One of the most promising applications of 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone is in the treatment of inflammatory diseases. In vitro studies have demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a valuable therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-y l)-2-phenoxyethanone has also shown promise in antiviral research. Preliminary studies have indicated that it possesses potent antiviral activity against several RNA viruses, including influenza and hepatitis C virus. The mechanism of action appears to involve the inhibition of viral replication through the disruption of key viral enzymes.
In the realm of cancer research, this compound has been investigated for its potential as an anticancer agent. Preclinical studies have shown that it exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism underlying this selective toxicity is thought to involve the induction of apoptosis through the activation of caspase pathways. These findings highlight the potential of 1-(3 -(( 4 -methyl - 4 H - 1 , 2 , 4 -triazol - 3 - y l )sulfonyl)azetidin - 1 - y l ) - 2 -phenoxyethanone as a novel anticancer drug candidate.
Synthesis and Characterization: The synthesis of 1-(3 -(( 4 -methyl - 4 H - 1 , 2 , 4 -triazol - 3 - y l )sulfonyl)azetidin - 1 - y l ) - 2 -phenoxyethanone involves several well-defined steps that ensure high yields and purity. The key synthetic route involves the reaction of an appropriate azetidine derivative with a sulfonyl chloride followed by coupling with a phenoxy-substituted ketone. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to characterize the final product and confirm its structure.
Toxicity and Safety: Safety is a critical consideration in the development of any new therapeutic agent. Preliminary toxicity studies on 1-(3 -(( 4 -methyl - 4 H - 1 , 2 , 4 -triazol - 3 - y l )sulfonyl)azetidin - y l ) phenoxyethanone strong > have shown that it exhibits low toxicity at therapeutic doses. However, further comprehensive toxicological evaluations are necessary to fully assess its safety profile before advancing to clinical trials. p > < p >In conclusion ,< strong > ( CAS No . ) strong > represents a promising molecule with diverse biological activities . Its unique structural features make it an attractive candidate for further development in various therapeutic areas . Ongoing research continues to uncover new insights into its mechanisms of action and potential applications , underscoring its significance in modern medicinal chemistry . p > article > response >
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